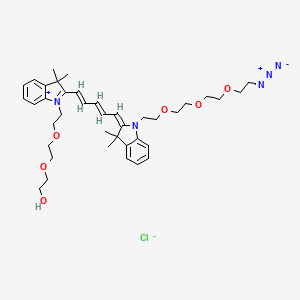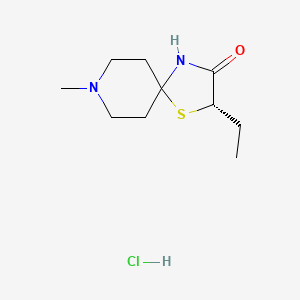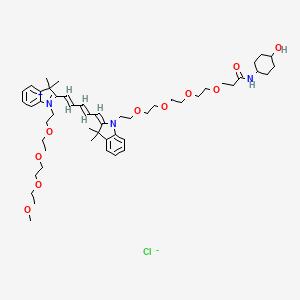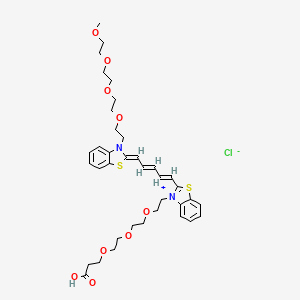
NPD11033
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPD11033 is a selective SIRT2 inhibitor which creates a hydrophobic cavity behind the substrate-binding pocket after a conformational change of the Zn-binding small domain of SIRT2.
Applications De Recherche Scientifique
Nanoparticle (NP) Technology in Biomedicine :
- Nanoparticles, including quantum dots (QDs) and magnetic nanoparticles (MNPs), are increasingly used in biomedical applications such as cancer diagnosis and therapy. They offer benefits in early diagnosis and effective treatment of cancer. NPD11033, as a small molecule, could potentially be incorporated into these nanoparticle systems for targeted therapeutic applications (Wen et al., 2016).
Biomedical Imaging and Biosensing :
- Nanoparticles are crucial in biosensing and bioimaging, aiding in early-stage cancer diagnosis, stem cell tracking, drug delivery, pathogen detection, and gene delivery. NPD11033's properties might be useful in enhancing the efficacy of such nanoparticles in biomedical imaging and biosensing applications (Tallury et al., 2008).
Nanodecoys in Biomedicine :
- Nanodecoys (NDs), which involve the conjugation of cell membranes onto nanoparticles, are gaining attention in biomedicine. NPD11033, by interacting with cellular targets, could be an interesting component in the formulation of NDs for treating various diseases (Chatterjee et al., 2022).
One-Dimensional Assemblies of Nanoparticles :
- One-dimensional nanoparticle assemblies are significant for both fundamental research and applications in electronics, optoelectronics, and biomedicine. Incorporating NPD11033 in these assemblies could lead to novel functionalities and improved efficiencies (Tang & Kotov, 2005).
Cellular Uptake Dynamics of Nanoparticles :
- Understanding the kinetics and mechanisms involved in cellular uptake of nanoparticles is vital. NPD11033's interaction with cells could influence how nanoparticles are internalized and utilized in biomedical applications (Schrand et al., 2011).
Antimicrobial Activity of Nanoparticles :
- Nanoparticles are used to target bacteria, offering an alternative to antibiotics. NPD11033, due to its unique properties, might contribute to the development of NP-based antibacterial coatings or drug delivery systems (Wang et al., 2017).
Identification of NPD11033 as a SIRT2 Inhibitor :
- NPD11033 has been identified as a selective small-molecule inhibitor of SIRT2, a protein implicated in various cancers. Its unique mode of action makes it a potential candidate for anti-cancer drug development (Kudo et al., 2018).
Functionalization of Nanoparticles for Bioimaging :
- The functionalization of nanoparticles for therapeutic and diagnostic applications in bioimaging is a growing field. NPD11033's properties could be leveraged to enhance the specificity and efficiency of such functionalized nanoparticles (Erathodiyil & Ying, 2011).
Nanoparticles in Modern Medicine :
- Nanoparticles have become key players in modern medicine, with applications in diagnostics, therapy, and drug delivery. NPD11033 could be integrated into these systems for improved diagnosis and treatment of diseases (Joseph et al., 2023).
Propriétés
Nom du produit |
NPD11033 |
|---|---|
Formule moléculaire |
C30H44N2O3 |
Poids moléculaire |
480.69 |
Nom IUPAC |
(1R,5S)-3-(3-(2,4-Di-tert-pentylphenoxy)-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one |
InChI |
InChI=1S/C30H44N2O3/c1-7-29(3,4)23-12-13-27(25(15-23)30(5,6)8-2)35-20-24(33)19-31-16-21-14-22(18-31)26-10-9-11-28(34)32(26)17-21/h9-13,15,21-22,24,33H,7-8,14,16-20H2,1-6H3/t21-,22+,24?/m0/s1 |
Clé InChI |
ITCUJNFERKWPKY-JCVDRHSJSA-N |
SMILES |
O=C1C=CC=C2N1C[C@]3([H])CN(CC(O)COC4=CC=C(C(C)(C)CC)C=C4C(C)(C)CC)C[C@@]2([H])C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NPD-11033; NPD 11033; NPD11033 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)
![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)





